5-Bromonaphthalene-1,4-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62784-48-9 |
|---|---|
Molecular Formula |
C10H5BrO2 |
Molecular Weight |
237.05 g/mol |
IUPAC Name |
5-bromonaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5BrO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H |
InChI Key |
AIWJWAXZGOKRRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C=CC2=O)C(=C1)Br |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 5 Bromonaphthalene 1,4 Dione and Its Derivatives
Nucleophilic Aromatic Substitution Reactions on Bromonaphthoquinone Systems
The presence of a bromine atom and two electron-withdrawing carbonyl groups on the naphthalene (B1677914) ring system makes 5-Bromonaphthalene-1,4-dione and related brominated naphthoquinones susceptible to nucleophilic aromatic substitution (SNAr) reactions. The long-accepted mechanism for SNAr reactions involves a two-stage process featuring a Meisenheimer intermediate. nih.gov However, recent studies suggest that many such reactions may proceed through a concerted (cSNAr) mechanism. nih.gov The electron-deficient nature of the naphthoquinone ring activates the carbon atom attached to the bromine, facilitating the attack by various nucleophiles.
Brominated naphthoquinones readily react with primary and secondary amines, as well as anilines, to yield aminonaphthoquinone derivatives. These reactions are synthetically valuable for creating compounds with significant biological and material properties. For instance, the reaction of 2,3-dibromonaphthalene-1,4-dione with primary amines typically results in the formation of monosubstituted 2-amino-3-bromo-naphthalene-1,4-diones. espublisher.com
In a specific study, the reaction between 2,3-dibromonaphthalene-1,4-dione and (pyridine-2-yl)methanamine in dichloromethane led to the formation of 2-amino-3-bromonaphthalene-1,4-dione. espublisher.com This occurs through a nucleophilic substitution where one of the bromine atoms is replaced by the amine. Interestingly, under certain conditions, unexpected products can form. The reaction of 2,3-dibromonaphthalene-1,4-dione with (pyridine-4-yl)methanamine yielded 2-aminonaphthalene-1,4-dione, indicating both substitution and subsequent debromination. espublisher.com
These reactions create donor-acceptor chromophores, which typically absorb in the 450–500 nm region of the visible spectrum, imparting orange to red colors to the products. espublisher.com The mechanism of these substitutions can be influenced by the substrate, nucleophile, and reaction conditions, potentially existing on a mechanistic continuum between stepwise and concerted pathways. nih.govrsc.org
Table 1: Examples of Nucleophilic Aromatic Substitution with Amines
| Reactant | Nucleophile | Product | Reference |
|---|---|---|---|
| 2,3-dibromonaphthalene-1,4-dione | (pyridine-2-yl)methanamine | 2-amino-3-bromonaphthalene-1,4-dione | espublisher.com |
Similar to amines, sulfur and oxygen nucleophiles can displace the bromine atom in bromonaphthoquinone systems. The general principles of nucleophilic aromatic substitution apply, where the electron-withdrawing nature of the quinone moiety activates the ring for attack. Studies on other activated aromatic systems, such as pentafluorobiphenyl, have explored the regioselectivity of substitution with a range of N-, O-, and S-nucleophiles. nih.gov
Building blocks with halogens activated towards nucleophilic aromatic substitution are crucial in the synthesis of functional materials and heterocycles. semanticscholar.org For example, 4,5-difluoro-1,2-dinitrobenzene reacts with 1,2-disubstituted alcohols and thiols to form phenoxazines and phenothiazines, respectively. semanticscholar.org By analogy, this compound is expected to react with thiols (R-SH) and alkoxides (R-O⁻) to yield the corresponding thioether and ether derivatives (5-S-R-naphthalene-1,4-dione and 5-O-R-naphthalene-1,4-dione). The efficiency of these reactions would depend on the nucleophilicity of the sulfur or oxygen species and the reaction conditions employed. Improved conditions have been developed for the stoichiometric reaction of nitrogen, oxygen, and sulfur nucleophiles with other weakly activated aromatic systems, which could be applicable here. researchgate.net
Carbon-Carbon Coupling Reactions Involving Brominated Naphthoquinones
The carbon-bromine bond in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures.
A variety of palladium-catalyzed cross-coupling reactions have been successfully performed on bromo-naphthalene precursors to generate diverse chemical libraries. nih.gov Reactions such as Suzuki (using boronic acids), Heck (using alkenes), and Sonogashira (using terminal alkynes) couplings are expected to be applicable to this compound. These methods provide pathways to introduce aryl, vinyl, and alkynyl groups onto the naphthoquinone scaffold.
Mechanistic studies on related compounds, such as the electrochemically induced C-Br bond dissociation in 1-bromo-2-methylnaphthalene, show that a one-electron reduction yields a transient radical anion. mdpi.com This anion can then undergo cleavage of the C-Br bond to form an organic radical, which can participate in subsequent reactions like dimerization. mdpi.com While catalytic coupling reactions follow different mechanistic pathways (typically involving oxidative addition and reductive elimination cycles on a metal center like palladium), this highlights the reactivity of the C-Br bond on a naphthalene ring. researchgate.net
Table 2: Potential Carbon-Carbon Coupling Reactions
| Reaction Type | Coupling Partner | Expected Product Core |
|---|---|---|
| Suzuki Coupling | Arylboronic acid | 5-Aryl-naphthalene-1,4-dione |
| Heck Coupling | Alkene | 5-Alkenyl-naphthalene-1,4-dione |
Redox Chemistry and Electrochemical Behavior of Brominated Naphthoquinones
The naphthoquinone core is a well-known redox-active system, capable of undergoing reversible two-electron reduction to the corresponding hydroquinone. The electrochemical behavior of 1,4-naphthoquinone (B94277) and its derivatives typically exhibits a single redox couple in various media. researchgate.net The presence of substituents on the ring significantly influences the redox potential.
For this compound, the electron-withdrawing nature of the bromine atom is expected to make the quinone easier to reduce, thus shifting its reduction potential to more positive values compared to the unsubstituted naphthalene-1,4-dione. The process involves the transfer of electrons to the quinone system, often coupled with protonation, to form the hydroquinone.
Electrochemical studies on closely related aminonaphthoquinones, such as 2,3-diamino-1,4-naphthoquinone, have been performed to determine their reduction and oxidation potentials and heterogeneous electron transfer rate constants. researchgate.net Spectroelectrochemistry has been used to obtain the absorption spectra of the radical anion and radical cation species formed during redox processes. researchgate.net Similar techniques could be applied to this compound to fully characterize its electrochemical properties and the stability of the intermediate radical species.
Other Significant Transformation Pathways (e.g., Dehydrobromination, Oxidation)
Beyond substitution and coupling, brominated naphthoquinones can undergo other transformations. While dehydrobromination is more common for alkyl halides, under strong basic conditions, elimination reactions involving aromatic systems can lead to aryne intermediates, although this is less common for naphthoquinones.
The naphthoquinone system itself is an oxidized species. Further oxidation of the aromatic ring is generally difficult without disrupting the core structure. However, reactions involving substituents are possible. For instance, the oxidation of related dimethoxy-naphthalene systems can be a route to forming the quinone core itself. The oxidative demethylation of fused 1,4-dimethoxybenzenes using N-Bromosuccinimide (NBS) can yield the corresponding 1,4-quinones. nih.gov This reagent can also introduce bromine onto the aromatic ring, and conditions can be fine-tuned to control either bromination or oxidation. nih.gov In the case of 5-aminonaphthalene-1,4-dione, a related compound, the quinone moiety's carbonyl groups can be reduced to hydroxyl groups, while the amino group can be oxidized. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromonaphthalene 1,4 Dione Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including brominated naphthalene-1,4-dione derivatives. uobasrah.edu.iq By analyzing the chemical shifts, coupling constants, and signal intensities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom can be determined. nih.gov
In the ¹H NMR spectrum of a 5-bromonaphthalene-1,4-dione derivative, the aromatic protons exhibit distinct signals in the downfield region, typically between 7.0 and 8.5 ppm. The position of the bromine atom and other substituents significantly influences the chemical shifts of adjacent protons due to electronic effects. For instance, the electronegative bromine atom will deshield nearby protons, causing them to resonate at a higher frequency. Spin-spin coupling between adjacent, non-equivalent protons provides crucial information about their relative positions on the naphthalene (B1677914) ring.
The ¹³C NMR spectrum provides complementary information, with signals for the carbonyl carbons appearing significantly downfield (typically 180-190 ppm) due to the strong deshielding effect of the double-bonded oxygen atoms. The carbons of the aromatic rings resonate in the range of 110-150 ppm. The carbon atom directly bonded to the bromine (C-Br) can be identified by its characteristic chemical shift. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups, if present in derivatives. nih.gov
For complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations, respectively, confirming the complete structural assignment. nih.govresearchgate.net
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for a Brominated Naphthoquinone Derivative (2-amino-3-bromonaphthalene-1,4-dione). Note: Data for the specific 5-bromo isomer is not readily available; this table serves as an example of the technique's application.
| Nucleus | Atom Position | Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| ¹H | H-5 | ~8.10 | Aromatic proton |
| H-6, H-7 | ~7.70 - 7.80 | Aromatic protons | |
| H-8 | ~8.05 | Aromatic proton | |
| -NH₂ | Variable | Amine protons (broad signal) | |
| ¹³C | C-1, C-4 | ~182, ~178 | Carbonyl carbons |
| C-2 | ~148 | Carbon attached to NH₂ | |
| C-3 | ~110 | Carbon attached to Br | |
| Aromatic Carbons | ~126 - 135 | Remaining aromatic ring carbons |
Vibrational Spectroscopy (FTIR, Raman) for Elucidating Molecular Vibrations and Functional Groups
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. spectroscopyonline.com These methods are highly effective for identifying the functional groups present in this compound and its derivatives. researchgate.net
FTIR Spectroscopy: FTIR measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. sfr.ca For this compound, the most prominent absorption bands are the C=O stretching vibrations of the quinone moiety, which typically appear as strong peaks in the region of 1650-1690 cm⁻¹. The exact frequency can be influenced by conjugation and substituent effects. Aromatic C=C ring stretching vibrations are observed in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region, generally between 500-700 cm⁻¹. Aromatic C-H stretching bands are found above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric bonds. sfr.ca It provides complementary information to FTIR. spectroscopyonline.com In the Raman spectrum of a bromonaphthoquinone, the symmetric C=C stretching vibrations of the aromatic rings often produce strong signals. The C=O stretching modes are also Raman active. This technique is highly useful for studying the skeletal framework of the molecule. nih.gov
Table 2: Typical Vibrational Frequencies for Functional Groups in this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (FTIR / Raman) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium / Medium |
| Quinone C=O | Stretching | 1650 - 1690 | Strong / Medium-Strong |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium-Strong / Strong |
| Aromatic C-H | Bending (out-of-plane) | 750 - 900 | Strong / Weak |
| C-Br | Stretching | 500 - 700 | Medium-Strong / Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as this compound. tanta.edu.eg
The UV-Vis spectrum of a naphthoquinone derivative typically displays two main types of electronic transitions:
π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They result in strong absorption bands (high molar absorptivity, ε) and are usually observed in the UV region, often below 300 nm for naphthoquinones. libretexts.org
n → π* Transitions: These are lower-energy transitions that involve promoting a non-bonding electron (from the lone pairs of the carbonyl oxygens) to a π* antibonding orbital. These transitions are symmetry-forbidden, resulting in weak absorption bands (low molar absorptivity, ε) that appear at longer wavelengths, often extending into the visible region and contributing to the color of the compound. uzh.ch
The extent of conjugation in the molecule directly affects the energy of these transitions. libretexts.org The introduction of substituents, like the bromine atom or other groups in derivatives, can cause a shift in the absorption maxima (λmax). This can be a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths), depending on the electronic nature of the substituent. For example, a study on 2-bromonaphthalene-1,4-dione (B50910) showed distinct absorption bands that change upon interaction with other molecules, highlighting the sensitivity of the electronic transitions to the molecular environment. researchgate.net
Table 3: General Electronic Transitions for Naphthoquinones.
| Transition Type | Orbitals Involved | Typical Wavelength Range | Molar Absorptivity (ε) |
|---|---|---|---|
| π → π | π bonding → π antibonding | 240 - 300 nm | High ( > 10,000 L mol⁻¹ cm⁻¹) |
| n → π | n non-bonding → π antibonding | > 330 nm | Low ( < 1,000 L mol⁻¹ cm⁻¹) |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uobasrah.edu.iq It is used to determine the precise molecular weight of this compound and to gain structural information from its fragmentation patterns. libretexts.org
The molecular formula of this compound is C₁₀H₅BrO₂. A key feature in its mass spectrum is the isotopic pattern of the molecular ion (M⁺) peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum for the molecular ion, separated by two m/z units (M⁺ and M+2), with almost equal intensity. This characteristic M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the unambiguous determination of the elemental composition.
Under electron impact (EI) ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.uklibretexts.org The analysis of these fragmentation patterns provides valuable structural information. For naphthoquinones, common fragmentation pathways include the loss of carbon monoxide (CO) molecules from the quinone ring, leading to characteristic peaks at M-28 and M-56. fiveable.me Other fragmentations may involve the loss of the bromine atom or cleavage of the naphthalene ring system.
Table 4: Expected Molecular Ion Peaks for this compound in Mass Spectrometry.
| Ion | Composition | Expected m/z | Relative Abundance |
|---|---|---|---|
| [M]⁺ | C₁₀H₅⁷⁹BrO₂ | ~235.95 | ~100% |
| [M+2]⁺ | C₁₀H₅⁸¹BrO₂ | ~237.95 | ~97% |
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, allowing for a complete and unambiguous characterization of the molecular geometry. espublisher.com
For derivatives of bromonaphthalene-1,4-dione, single-crystal X-ray diffraction analysis can confirm the planarity of the naphthalene-1,4-dione ring system. Studies on the related isomer, 2-bromonaphthalene-1,4-dione, have shown that the naphthoquinone molecule is nearly planar. nih.govnih.gov Such analyses would precisely locate the position of the bromine atom and any other substituents on the aromatic framework.
Beyond the intramolecular structure, X-ray crystallography provides invaluable information about the crystal packing and intermolecular interactions. These non-covalent interactions, such as π–π stacking, halogen bonding (C-Br···O), and C-H···O hydrogen bonds, govern how the molecules arrange themselves in the crystal lattice. nih.gov For instance, in the crystal structure of a co-crystal containing 2-bromonaphthalene-1,4-dione, π–π stacking interactions were observed between the aromatic rings of adjacent molecules, with an inter-centroid separation of 3.5760 (9) Å. nih.govnih.gov Understanding these interactions is crucial as they can influence the physical properties of the material. Hirshfeld surface analysis is often employed to visualize and quantify these intermolecular contacts within the crystal structure. nih.gov
Table 5: Illustrative Crystallographic Data for a Related Brominated Naphthoquinone Derivative. Note: This data is for a co-crystal of 2-bromonaphthalene-1,4-dione and is presented as an example of the parameters obtained from an X-ray analysis. nih.gov
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The crystal system to which the compound belongs. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | Lengths of the unit cell axes (a, b, c) and angles (α, β, γ). | a, b, c ≈ 10-20 Å; β ≈ 100° |
| Molecular Planarity | Root-mean-square deviation (RMSD) from planarity for the core structure. | 0.060 Å |
| Intermolecular Interaction | Shortest π–π stacking distance observed in the crystal packing. | 3.5760 (9) Å |
Computational and Theoretical Studies on 5 Bromonaphthalene 1,4 Dione Systems
Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 5-Bromonaphthalene-1,4-dione, DFT calculations are employed to determine its most stable three-dimensional conformation and to analyze its electronic properties.
Researchers typically use a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-31+G(d,p), to perform geometry optimization. espublisher.comresearchgate.net This process calculates the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. The optimized geometry confirms the planarity of the naphthalene (B1677914) ring system and the positions of the substituent bromine atom and carbonyl groups.
Electronic structure investigations reveal properties such as the distribution of electron density, dipole moment, and total energy. researchgate.net The presence of the electron-withdrawing bromine atom and dione (B5365651) functionality significantly influences the electronic landscape of the naphthalene core. These calculations are foundational for understanding the molecule's reactivity and spectroscopic behavior. bohrium.com
Table 1: Representative Calculated Geometric Parameters for Naphthalene-1,4-dione Core Structure Note: These are typical values for the core naphthoquinone structure; specific values for the 5-bromo derivative would be determined via a dedicated DFT calculation.
| Parameter | Typical Value (Å or °) |
| C=O Bond Length | 1.22 Å |
| C-C (quinone ring) Bond Length | 1.48 Å |
| C=C (quinone ring) Bond Length | 1.35 Å |
| C-C (aromatic ring) Bond Length | 1.37 - 1.41 Å |
| C-C-C (quinone ring) Bond Angle | 118° - 121° |
| C-C-O Bond Angle | 121° |
Quantum Chemical Calculations of Reactivity Descriptors
Quantum chemical calculations are essential for predicting the chemical reactivity of this compound. Key reactivity descriptors derived from these calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. espublisher.com For naphthoquinones, the HOMO is typically delocalized over the entire molecule, while the LUMO is often centered on the quinone ring, indicating its electrophilic nature. nih.gov
Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, negative potential is expected around the oxygen atoms of the carbonyl groups, marking them as sites for nucleophilic attack. Positive potential regions highlight areas susceptible to electrophilic interaction.
Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are illustrative for a substituted naphthoquinone and serve as an example.
| Descriptor | Energy (eV) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -3.0 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 3.5 eV | Chemical reactivity and stability |
In Silico Approaches for Predicting Molecular Interactions and Properties
In silico methods use computational simulations to predict the biological and chemical properties of molecules, which is crucial for early-stage drug discovery and materials science. For this compound, these approaches can forecast its potential as a bioactive compound by evaluating its interactions with biological targets and its pharmacokinetic profile.
Molecular docking is a prominent in silico technique used to predict how a molecule binds to a macromolecular target, such as a protein or enzyme. nih.gov By simulating the interaction between this compound and a specific protein's active site, researchers can estimate its binding affinity and mode of interaction. This is useful for identifying potential biological targets and understanding its mechanism of action. For instance, naphthoquinone derivatives have been docked against targets like Keap1 protein to explore their anticancer potential. nih.gov
Furthermore, various computational models can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.com These predictions help assess the drug-likeness of a compound, identifying potential liabilities like poor absorption or toxicity before synthesis and in vitro testing. Bioactivity scores, which predict activity towards targets like GPCR ligands, ion channel modulators, and enzyme inhibitors, can also be calculated. mdpi.com
Table 3: Predicted Bioactivity and Pharmacokinetic Properties (Example) Note: These scores are hypothetical examples based on typical in silico predictions for similar scaffolds.
| Property / Score | Predicted Value | Interpretation |
| GPCR Ligand Score | -0.10 | Likely inactive |
| Kinase Inhibitor Score | 0.25 | Moderately active |
| Enzyme Inhibitor Score | 0.40 | Moderately active |
| Human Intestinal Absorption | High | Well-absorbed from the gut |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |
| hERG Inhibition | Low risk | Low risk of cardiac toxicity |
Theoretical Elucidation of Reaction Mechanisms and Energetic Landscapes
Theoretical calculations are invaluable for mapping out the detailed mechanisms of chemical reactions involving this compound. By computing the potential energy surface, chemists can identify the structures and energies of reactants, transition states, intermediates, and products. nih.gov
This analysis allows for the determination of activation energies, which are crucial for predicting reaction rates and feasibility. For example, DFT calculations can elucidate the mechanism of nucleophilic substitution or addition reactions on the naphthoquinone ring, which are common transformations for this class of compounds. nih.govresearchgate.net The calculations can predict whether a reaction will proceed through a concerted or stepwise mechanism and can explain the observed regioselectivity or stereoselectivity.
By comparing the energy profiles of different possible reaction pathways, researchers can predict the most likely outcome of a reaction under specific conditions. This theoretical insight guides the design of synthetic routes and the development of new derivatives of this compound with desired properties. espublisher.com
Advanced Applications of 5 Bromonaphthalene 1,4 Dione and Its Functionalized Derivatives
Role in Medicinal Chemistry and Drug Discovery Programs
The 1,4-naphthoquinone (B94277) core is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities. rsc.org The introduction of a bromine atom at the C5-position of the naphthalene (B1677914) ring can significantly modulate the physicochemical and biological properties of the parent molecule, leading to the discovery of potent therapeutic agents.
Derivatives of 5-Bromonaphthalene-1,4-dione have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often attributed to their ability to generate reactive oxygen species (ROS), induce oxidative stress, and inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase and protein kinases. nih.govbohrium.com Research has shown that amino- and thio-substituted naphthoquinones can exhibit significant antiproliferative activity against various cancer cell lines. nih.gov For instance, studies on related brominated naphthoquinone derivatives have demonstrated potent cytotoxicity against human endometrial cancer cells. rsc.org
The antimicrobial properties of this compound derivatives have also been a subject of interest. Naphthoquinones are known to exert their antimicrobial effects through multiple mechanisms, including the disruption of cellular respiration, inhibition of enzyme activity, and damage to cell membranes. nih.govfishersci.ca The presence of the bromine atom can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes and increasing its antimicrobial potency. espublisher.comresearchgate.net Studies on various substituted naphthalene-1,4-dione derivatives have shown significant activity against a broad spectrum of bacteria, including drug-resistant strains. espublisher.comresearchgate.net
While less explored, the antiviral potential of brominated naphthoquinones is also a promising area of research. The general antiviral activity of naphthoquinones is thought to involve the inhibition of viral enzymes and interference with viral replication processes. nih.gov
Table 1: Anticancer Activity of Selected Naphthalene-1,4-dione Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-((2-Morpholinoethyl)amino)-3-chloronaphthalene-1,4-dione (BH10) | HEC1A (Endometrial) | 10.22 | researchgate.net |
| 2-((2-Morpholinoethyl)amino)-3-bromonaphthalene-1,4-dione | HEC1A (Endometrial) | 9.55 | researchgate.net |
| Imidazole derivative of BH10 (Compound 44) | HEC1A (Endometrial) | 6.4 | rsc.org |
| Benzoacridinedione derivative (Compound 7b) | MCF-7 (Breast) | 5.4 | bohrium.com |
Development of Chemosensors and Molecular Probes for Specific Analytes
The inherent electrochemical and photophysical properties of the naphthalene-1,4-dione scaffold make it an attractive platform for the design of chemosensors and molecular probes. The introduction of a bromine atom can further tune these properties, enabling the development of sensors with enhanced selectivity and sensitivity.
Derivatives of this compound can be functionalized with specific recognition moieties to create chemosensors for the detection of various analytes, including metal ions. The quinone oxygen atoms and the amino or thioether groups that can be introduced at the C2 and C3 positions can act as binding sites for metal ions. nih.gov Upon binding, changes in the electronic structure of the molecule can lead to a detectable signal, such as a change in color (colorimetric sensing) or fluorescence (fluorometric sensing). For example, a naphthoquinoline-dione-based probe has been shown to detect Cu2+ ions through a visible color change and fluorescence quenching. frontiersin.org
The development of fluorescent probes based on the 1,8-naphthalimide (B145957) scaffold, a related naphthalene derivative, for the detection of hazardous substances like phosgene (B1210022) highlights the potential of naphthalene-based systems in sensing applications. nih.gov The reactivity of the amino group in amino-naphthalimide derivatives with phosgene leads to a distinct change in fluorescence, allowing for its detection. A similar principle could be applied to amino derivatives of this compound for the development of reactivity-based probes.
Table 2: Chemosensor Properties of a Naphthoquinoline-dione Probe
| Analyte | Sensor Type | Detection Method | Limit of Detection (LOD) | Reference |
| Cu2+ | Colorimetric | Ratiometric Absorbance | 1 µM | frontiersin.org |
| Cu2+ | Fluorometric | Fluorescence Quenching | 5 nM | frontiersin.org |
Contribution to Materials Science and Organic Electronics Research
While the direct application of this compound in materials science and organic electronics is not extensively documented, the broader class of naphthalene-based compounds, particularly naphthalene diimides, has been widely explored for its potential in these fields. researchgate.netrsc.orgnih.gov These materials are of interest for their use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices due to their tunable electronic properties, good charge transport characteristics, and stability. researchgate.netmdpi.com
The electron-accepting nature of the dione (B5365651) core in this compound suggests its potential as a building block for n-type organic semiconductors. bohrium.comnih.govresearchgate.net The bromine substituent can influence the molecular packing and electronic coupling in the solid state, which are crucial factors for efficient charge transport. mdpi.com Furthermore, the reactivity of the C-Br bond allows for further functionalization through cross-coupling reactions, enabling the synthesis of more complex and extended π-conjugated systems with tailored optoelectronic properties.
The development of novel dyes and pigments based on the naphthalene scaffold for applications such as photopolymerization also points to the potential of this compound in the field of functional materials. rsc.org The push-pull electronic structure that can be created by introducing electron-donating groups onto the naphthalene-1,4-dione core can lead to materials with interesting photophysical properties.
Utility as Synthetic Intermediates for Complex Organic Molecules
The reactivity of this compound makes it a valuable intermediate in organic synthesis for the construction of more complex molecules, including natural products and their analogues. nih.gov The bromine atom can be readily displaced by various nucleophiles, such as amines and thiols, through nucleophilic aromatic substitution reactions, providing a straightforward route to a wide range of functionalized naphthalene-1,4-dione derivatives. rsc.orgnih.gov
Furthermore, the C-Br bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures. This synthetic versatility makes this compound a useful starting material for the synthesis of biologically active compounds and novel functional materials.
While specific total syntheses of complex natural products starting from this compound are not prominently reported, the general utility of brominated aromatic compounds as key building blocks in the synthesis of natural products is well-established. nih.gov The strategic placement of the bromine atom on the naphthalene-1,4-dione scaffold provides a handle for the introduction of various functional groups and the extension of the molecular framework, which is a critical aspect in the synthesis of complex target molecules. rsc.org
Future Research Directions and Unexplored Avenues for 5 Bromonaphthalene 1,4 Dione
Development of Sustainable and Green Synthetic Methodologies
The synthesis of naphthoquinone derivatives has traditionally relied on methods that are often not environmentally friendly. researchgate.net Future research must prioritize the development of sustainable and green synthetic routes to 5-Bromonaphthalene-1,4-dione and its analogs. This aligns with the broader goals of green chemistry to reduce waste and utilize safer reagents. semanticscholar.orgresearchgate.net
Key areas for exploration include:
Biocatalysis: Employing enzymes like laccases for in-situ generation of quinones from hydroquinones in aqueous media presents a green alternative to hazardous heavy metal reagents. rsc.orgresearchgate.net Research could focus on identifying or engineering enzymes capable of regioselectively halogenating a naphthalene (B1677914) precursor or mediating key steps in the synthesis of the target molecule.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of some naphthoquinone derivatives from hours to minutes. researchgate.net Investigating microwave-assisted protocols for the key synthetic steps leading to this compound could lead to more efficient and energy-saving processes.
Eco-Friendly Solvents and Reagents: A shift towards using bio-friendly reagents and solvents, such as aqueous hydriodic acid and acetic acid, is crucial. rsc.org Future studies should aim to replace hazardous organic solvents and reagents in existing synthetic pathways with greener alternatives. rsc.org
| Green Synthesis Approach | Potential Advantages for this compound Synthesis |
| Enzymatic Catalysis (e.g., Laccases) | High selectivity, mild reaction conditions, use of aqueous media, avoidance of hazardous metal oxidants. rsc.orgresearchgate.net |
| Microwave-Assisted Reactions | Significantly reduced reaction times, improved yields, lower energy consumption. researchgate.netrsc.org |
| Use of Bio-friendly Reagents | Reduced environmental impact, increased safety, alignment with green chemistry principles. rsc.org |
Discovery of Novel Reactivity Patterns and Catalytic Transformations
The bromine substituent on the this compound scaffold is a key functional handle that can be exploited for novel chemical transformations. Future research should focus on uncovering new reactivity patterns and developing catalytic methods to functionalize this molecule.
Promising research avenues include:
Photocatalysis: Organic dyes, such as Pyrene-4,5-dione, have been shown to be versatile metal-free photocatalysts for a range of reactions, including photooxidations, photoredox catalysis, and hydrogen atom transfer (HAT) reactions under visible light. chemrxiv.org Exploring the use of such catalysts to mediate reactions involving this compound could unlock new synthetic pathways.
C-H Functionalization: Direct C-H bond functionalization has emerged as a powerful tool for synthesizing complex organic molecules. researchgate.net Developing catalytic systems (e.g., using transition metals) to selectively activate and functionalize the C-H bonds on the aromatic ring of this compound would provide a direct route to novel derivatives without the need for pre-functionalized starting materials.
Cross-Coupling Reactions: The bromo-substituent is ideally suited for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). While standard, systematic exploration of these reactions with diverse coupling partners could rapidly generate a library of derivatives with varied electronic and steric properties for screening in different applications.
| Transformation Type | Potential Outcome for this compound |
| Visible-Light Photocatalysis | Access to novel cycloadditions, C-H fluorination, and alkylation products under mild conditions. chemrxiv.org |
| Catalytic C-H Functionalization | Direct introduction of new functional groups onto the naphthoquinone core, increasing molecular complexity efficiently. researchgate.net |
| Cross-Coupling Reactions | Systematic generation of a diverse library of derivatives by forming new carbon-carbon and carbon-heteroatom bonds at the bromine position. |
Integration of Advanced Machine Learning and Artificial Intelligence for Predictive Modeling
Future efforts should be directed towards:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models can reveal key structural features that influence the biological activity of substituted naphthoquinones. nih.gov Such models could be trained on existing data for related compounds to predict the anticancer, antimicrobial, or other activities of novel this compound derivatives, guiding the synthesis of the most promising candidates. nih.goviapchem.org
Prediction of Physicochemical and ADMET Properties: ML algorithms, including deep neural networks, can predict crucial properties like redox potential, solubility, and toxicity (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). iapchem.orgmdpi.comnih.gov Applying these models to virtual libraries of this compound analogs would enable early-stage deselection of compounds with unfavorable profiles, saving time and resources. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. optibrium.comkcl.ac.uk These tools could be customized to generate novel structures based on the this compound scaffold that are predicted to have high efficacy and selectivity for a specific biological target. kcl.ac.uk
| AI/ML Application | Objective | Potential Impact on Research |
| QSAR Modeling | Predict biological activity based on chemical structure. | Prioritize synthesis of compounds with the highest predicted potency. nih.gov |
| Property Prediction | Forecast physicochemical and ADMET properties. | Reduce late-stage failures by identifying problematic compounds early. iapchem.orgmdpi.com |
| Generative Chemistry | Design novel molecules with optimized properties. | Expand the chemical space beyond known derivatives to find innovative drug candidates. optibrium.comkcl.ac.uk |
Exploration of Emerging Applications in Interdisciplinary Fields
The unique electronic and structural features of this compound make it a candidate for applications beyond traditional medicinal chemistry. A forward-looking research strategy should include its exploration in various interdisciplinary fields.
Potential areas for investigation include:
Materials Science: Naphthoquinones and their derivatives are being investigated for applications in organic electronics. ossila.com The presence of bromine and the conjugated π-system in this compound could be leveraged for the development of novel organic semiconductors, dye-sensitized solar cells, or components for redox flow batteries. mdpi.com
Chemical Sensing: The reactivity of the naphthoquinone core towards nucleophiles and its electrochemical properties suggest potential for use in chemical sensors. espublisher.com Research could focus on developing chemosensors based on this compound derivatives for the selective detection of specific analytes, such as heavy metal ions or biologically relevant thiols. espublisher.com
Targeted Therapeutics: Many naphthoquinone-based anticancer drugs exist. nih.govrsc.org Future medicinal chemistry efforts could focus on using this compound as a scaffold to design targeted therapies. The bromine atom can serve as an attachment point for linking the molecule to tumor-targeting moieties, potentially leading to more selective and effective anticancer agents with reduced side effects. acs.orgrsc.org
Q & A
Basic: What are the standard synthetic routes for 5-Bromonaphthalene-1,4-dione, and how can reaction conditions be optimized?
Answer:
this compound is typically synthesized via bromination of naphthalene-1,4-dione derivatives. For example, 2,3-dibromonaphthalene-1,4-dione (DBrNQ) has been used as a precursor in metal complex synthesis . Optimization involves:
- Temperature control : 50–70°C to balance reaction rate and side-product formation.
- Solvent choice : Anhydrous methanol or dichloromethane to prevent hydrolysis.
- Stoichiometry : Precise molar ratios of brominating agents (e.g., Br₂ or N-bromosuccinimide) to avoid over-bromination.
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
Refer to Safety Data Sheets (SDS) for brominated quinones:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First Aid :
- Skin contact : Wash immediately with soap and water for ≥15 minutes .
- Eye exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in a cool, dry place away from oxidizers and light .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?
Answer:
Address discrepancies using cross-validation:
- Multi-technique analysis : Combine NMR (¹H, ¹³C), FTIR (C=O at ~1670 cm⁻¹, C-Br at ~550 cm⁻¹), and mass spectrometry.
- Elemental analysis : Verify stoichiometry (Table 1).
- X-ray diffraction (XRD) : Resolve structural ambiguities in crystalline samples .
Table 1: Elemental analysis for this compound
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 48.5 | 48.2 |
| H | 2.1 | 2.0 |
| Br | 32.0 | 31.8 |
Advanced: What methodologies are employed to study the coordination chemistry of this compound with transition metals?
Answer:
- Synthesis : React this compound with metal salts (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O) in methanol under reflux for 4–6 hours .
- Characterization :
- UV-Vis spectroscopy : Identify ligand-to-metal charge transfer bands.
- Magnetic susceptibility : Determine geometry (e.g., octahedral vs. square planar).
- Conductivity : Assess electrolytic nature in solution .
Basic: What purification techniques are recommended for this compound post-synthesis?
Answer:
- Recrystallization : Use ethanol or methanol to isolate high-purity crystals.
- Column chromatography : Silica gel with hexane/ethyl acetate (3:1 v/v) gradient.
- Purity validation : Melting point determination (compare with literature values) and HPLC retention time matching .
Advanced: How does the bromine substituent influence the electrochemical properties of this compound in redox studies?
Answer:
- Cyclic voltammetry : In aprotic solvents (e.g., DMF), bromine’s electron-withdrawing effect shifts reduction potentials to more positive values compared to non-brominated analogs.
- Mechanistic insight : Enhanced electron affinity stabilizes semiquinone radicals, altering redox pathways. Validate via controlled potential electrolysis .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Answer:
- NMR : ¹H NMR (δ ~6.8–7.5 ppm for aromatic protons), ¹³C NMR (δ ~180 ppm for quinone carbonyls).
- FTIR : C=O stretches (~1670 cm⁻¹) and C-Br vibrations (~550 cm⁻¹).
- Mass spectrometry : Molecular ion peak (M⁺) at m/z 237 (C₁₀H₅BrO₂⁺) .
Advanced: What strategies address data gaps in the toxicological profile of this compound for biomedical applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
